An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenoxy-2,4-hexadiyne
An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenoxy-2,4-hexadiyne is an organic compound characterized by a central hexadiyne core flanked by two phenoxy groups. This symmetrical molecule holds potential for applications in materials science and as a scaffold in medicinal chemistry. Understanding its chemical properties is crucial for its synthesis, handling, and exploration of its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of 1,6-diphenoxy-2,4-hexadiyne, including its physical characteristics, spectral data, and a detailed experimental protocol for its synthesis. While direct biological data for this specific compound is limited, this guide will also touch upon the potential biological activities based on its structural motifs.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄O₂ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| CAS Number | 30980-37-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | No data available |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,6-diphenoxy-2,4-hexadiyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 1,6-diphenoxy-2,4-hexadiyne are not explicitly published. However, based on the chemical structure, the following characteristic signals can be predicted:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy groups, likely in the range of 6.8-7.5 ppm. A distinct signal for the methylene protons (-CH₂-) adjacent to the oxygen atoms is also anticipated, likely appearing in the range of 4.5-5.0 ppm.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift (downfield). Signals for the sp-hybridized carbons of the diyne moiety would be expected in the range of 70-90 ppm. The methylene carbon signal would likely appear around 60-70 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 1,6-diphenoxy-2,4-hexadiyne, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C≡C (alkyne) | 2100-2260 (weak or absent due to symmetry) |
| C-O-C (ether) | 1000-1300 |
| C=C (aromatic) | 1400-1600 |
Note: Due to the symmetrical nature of the internal diyne, the C≡C stretching vibration may be weak or absent in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1,6-diphenoxy-2,4-hexadiyne, the molecular ion peak (M⁺) would be observed at m/z = 262.30.[1] Common fragmentation patterns would likely involve cleavage of the ether linkage, leading to the formation of a phenoxy radical (m/z = 93) and a C₆H₄O⁺ ion (m/z = 92), as well as fragmentation of the hexadiyne chain.[3]
Experimental Protocols
Synthesis of 1,6-Diphenoxy-2,4-hexadiyne
The synthesis of 1,6-diphenoxy-2,4-hexadiyne is typically achieved through the oxidative coupling of a terminal alkyne precursor, propargyl phenyl ether. The Glaser-Hay coupling is a common method for this transformation.
Reaction Scheme:
Materials:
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Propargyl phenyl ether
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Copper(I) chloride (CuCl)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Acetone (or other suitable solvent)
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Saturated aqueous ammonium chloride solution
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Diethyl ether or ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add propargyl phenyl ether (1.0 equivalent), copper(I) chloride (0.05-0.1 equivalents), and a suitable solvent such as acetone.
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Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2-1.5 equivalents) to the mixture.
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Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or bubble air through the solution) for 3-6 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1,6-diphenoxy-2,4-hexadiyne.
Workflow Diagram:
Potential Biological Activities and Future Research Directions
Currently, there is a lack of published data on the specific biological activities of 1,6-diphenoxy-2,4-hexadiyne. However, the presence of the diphenoxy moiety suggests potential for biological interactions. Phenolic compounds and their ethers are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4]
Proposed Experimental Protocols for Biological Evaluation:
To explore the potential of 1,6-diphenoxy-2,4-hexadiyne in drug development, the following in vitro assays are recommended as a starting point:
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Cytotoxicity Assays:
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MTT or MTS Assay: To evaluate the compound's effect on the viability of various cancer cell lines (e.g., HeLa, MCF-7, A549) and non-cancerous cell lines (e.g., HEK293) to determine its cytotoxic potential and selectivity.
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Experimental Workflow:
Workflow for cytotoxicity assays.
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Anti-inflammatory Assays:
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Nitric Oxide (NO) Inhibition Assay: To assess the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory activity.
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Cytokine Production Assay (ELISA): To measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.
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Potential Signaling Pathways for Investigation:
Should initial screenings indicate significant biological activity, further studies could investigate the compound's effect on key signaling pathways implicated in cancer and inflammation, such as:
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NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.
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MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and implicated in both cancer and inflammation.
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Apoptosis Pathways: To determine if cytotoxicity is mediated through programmed cell death.
Conclusion
1,6-Diphenoxy-2,4-hexadiyne is a molecule with well-defined chemical characteristics but largely unexplored biological potential. This technical guide provides a solid foundation of its known chemical properties and a clear path for its synthesis. The proposed experimental protocols and potential signaling pathways offer a roadmap for future research to unlock the therapeutic possibilities of this and structurally related compounds for researchers, scientists, and professionals in the field of drug development. Further investigation into its biological activities is warranted to fully understand its potential applications.
